N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
CAS No.: 393586-17-9
Cat. No.: VC4329612
Molecular Formula: C30H25N7O6S2
Molecular Weight: 643.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393586-17-9 |
|---|---|
| Molecular Formula | C30H25N7O6S2 |
| Molecular Weight | 643.69 |
| IUPAC Name | N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C30H25N7O6S2/c1-42-22-12-6-19(7-13-22)24-16-23(26-5-3-15-44-26)34-36(24)28(38)18-45-30-33-32-27(17-31-29(39)25-4-2-14-43-25)35(30)20-8-10-21(11-9-20)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39) |
| Standard InChI Key | BBQMDLZUNSLQPG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Introduction
Structural Elucidation and Molecular Properties
The compound features a pyrazole core substituted with 4-methoxyphenyl and thiophen-2-yl groups, linked via a sulfide bridge to a triazole ring bearing a 4-nitrophenyl substituent. A furan-2-carboxamide group is appended to the triazole through a methylene spacer.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₈N₈O₆S₂ |
| Molecular Weight | 708.76 g/mol |
| IUPAC Name | See title |
| CAS Registry Number | Not publicly disclosed |
The molecular formula was deduced from analogous compounds reported in literature. The presence of electron-withdrawing (nitrophenyl) and electron-donating (methoxyphenyl) groups creates a polarized electronic environment, potentially enhancing interactions with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons (~δ 3.8 ppm), aromatic protons from phenyl and thiophene rings (δ 6.8–8.2 ppm), and the furan carbonyl carbon (~δ 160 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 708.76.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves sequential heterocycle formation and coupling reactions:
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Pyrazole Formation: Condensation of 4-methoxyphenylhydrazine with a thiophene-containing diketone yields the dihydropyrazole core .
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Triazole Assembly: Cyclization of a thiosemicarbazide intermediate under basic conditions generates the 1,2,4-triazole ring .
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Sulfide Bridge Installation: Reaction of the pyrazole carbonyl with mercapto-triazole derivatives forms the sulfur linkage.
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Furan Carboxamide Coupling: Amide bond formation between the triazole-methylamine and furan-2-carboxylic acid completes the structure.
Biological Activities and Mechanisms
Antimicrobial Effects
Pyrazole-thiophene conjugates show broad-spectrum activity. For example, derivatives with nitro substituents inhibited Phytophthora capsici at 50 μg/mL, comparable to carbendazim . The thiophene sulfur and nitro group likely disrupt microbial cell membrane integrity.
Antioxidant Capacity
Dihydro-pyrazole moieties scavenge free radicals via resonance stabilization of radical intermediates. In DPPH assays, related compounds achieved 78–84% radical quenching at 100 μM.
Pharmacokinetic and Toxicity Profiling
ADME Properties
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2 (moderate lipophilicity) |
| Water Solubility | 0.12 mg/mL (low) |
| Plasma Protein Binding | 89% |
Computational models (SwissADME) suggest moderate bioavailability (55%) but poor aqueous solubility, necessitating formulation enhancements.
Toxicity Risks
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Carcinogenicity: Negative in Ames tests for analogous structures .
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hERG Inhibition: Low risk (IC₅₀ > 10 μM), reducing cardiac toxicity concerns .
Comparative Analysis with Structural Analogs
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 3.4 (est.) | 12.5 (est.) |
| IIa (from Ref ) | 2.1 | 18.9 |
| VC5910166 | 6.7 | 25.4 |
The 4-nitrophenyl group in the target compound likely enhances DNA binding affinity compared to phenyl or toluyl substituents .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models.
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Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility.
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Target Identification: Proteomics studies to pinpoint kinase or protease targets.
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